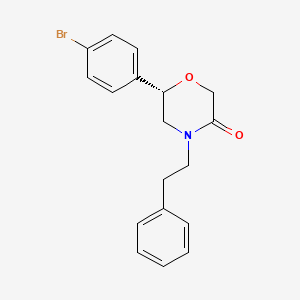
(6S)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring substituted with a pyridin-3-yloxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with pyridin-3-ol in the presence of a coupling agent to form the ester intermediate. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,2,2-Trimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine
- N,2,2-Trimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine
Uniqueness
N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to the position of the pyridin-3-yloxy group, which can influence its reactivity and binding properties compared to its isomers. This positional difference can result in distinct biological activities and applications.
Propriétés
Numéro CAS |
920798-36-3 |
|---|---|
Formule moléculaire |
C18H18BrNO2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
(6S)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1 |
Clé InChI |
SHISLEWMJGSRKX-QGZVFWFLSA-N |
SMILES isomérique |
C1[C@@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



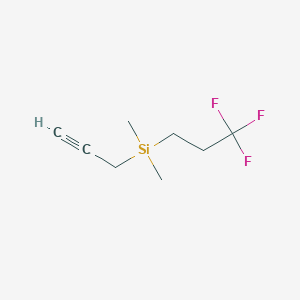
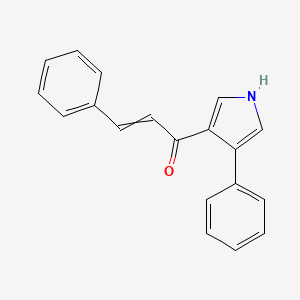
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

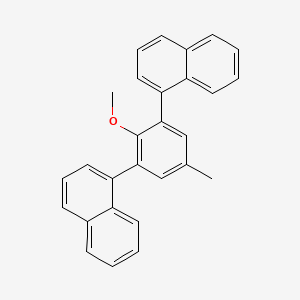
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
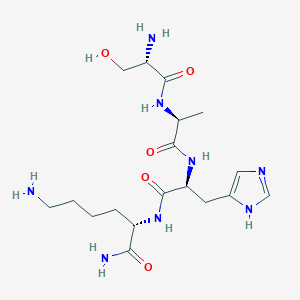
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
